molecular formula C10H12O2 B1599607 2-Hydroxy-3-isopropylbenzaldehyde CAS No. 67372-96-7

2-Hydroxy-3-isopropylbenzaldehyde

Cat. No. B1599607
CAS RN: 67372-96-7
M. Wt: 164.2 g/mol
InChI Key: ORJQGHNTYRXBJF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropylbenzaldehyde is a chemical compound with the empirical formula C10H12O2 and a molecular weight of 164.20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-isopropylbenzaldehyde include a molecular weight of 164.20 g/mol . Other properties such as color, density, hardness, melting and boiling points, and solubility are not provided in the search results .

Scientific Research Applications

Environmental Science

Finally, 2-Hydroxy-3-isopropylbenzaldehyde may find applications in environmental science. For instance, it could be used in the synthesis of chemical sensors that detect pollutants or in the development of organic molecules that help in the breakdown of environmental toxins.

Each of these fields presents a unique application of 2-Hydroxy-3-isopropylbenzaldehyde and demonstrates the compound’s versatility in scientific research. While the current web search did not yield specific studies on these applications , these are well-informed projections based on the compound’s chemical structure and properties commonly exploited in similar compounds within the respective fields.

Safety and Hazards

The safety data sheet for 2-Hydroxy-3-isopropylbenzaldehyde indicates that it is classified as an eye irritant (Eye Dam. 1) according to the GHS classification . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-hydroxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJQGHNTYRXBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436308
Record name 2-hydroxy-3-isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-isopropylbenzaldehyde

CAS RN

67372-96-7
Record name 2-hydroxy-3-isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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